dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a complex organic compound with the molecular formula C13H13Cl2NO5S . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and materials science . The unique structure of this compound, featuring a dichloroacetyl group and a cyclopenta[b]thiophene core, makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves multiple steps, typically starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of condensation reactions involving sulfur and α-methylene carbonyl compounds . The dichloroacetyl group is then introduced via acylation reactions using dichloroacetyl chloride under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The cyclopenta[b]thiophene core may interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: This compound features a trifluoroacetyl group instead of a dichloroacetyl group, which may result in different reactivity and biological activity.
Dimethyl 2-[(4-nitrophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate: The presence of a nitrophenoxy group introduces additional electronic effects, potentially altering the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on the compound’s overall behavior.
Properties
CAS No. |
302577-36-2 |
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Molecular Formula |
C13H13Cl2NO5S |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
dimethyl 2-[(2,2-dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate |
InChI |
InChI=1S/C13H13Cl2NO5S/c1-20-12(18)5-3-4-6-7(5)8(13(19)21-2)11(22-6)16-10(17)9(14)15/h5,9H,3-4H2,1-2H3,(H,16,17) |
InChI Key |
ZJMJTLFMPPKEKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C(Cl)Cl)C(=O)OC |
solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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